molecular formula C22H42O3 B13782598 2-Ethoxyethyl oleate CAS No. 68134-05-4

2-Ethoxyethyl oleate

Cat. No.: B13782598
CAS No.: 68134-05-4
M. Wt: 354.6 g/mol
InChI Key: VUPZFTKJJOGXIU-QXMHVHEDSA-N
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Description

2-Ethoxyethyl oleate is an organic compound that belongs to the class of fatty acid esters. It is formed by the esterification of oleic acid with 2-ethoxyethanol. This compound is typically a colorless to pale yellow liquid and is known for its use in various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxyethyl oleate involves the esterification reaction between oleic acid and 2-ethoxyethanol. This reaction is typically catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure the removal of water formed during the reaction, which drives the equilibrium towards the formation of the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. The reactants, oleic acid and 2-ethoxyethanol, are continuously fed into the reactor along with the acid catalyst. The reaction mixture is then heated to the desired temperature, and the product is continuously removed from the reactor to prevent the reverse reaction.

Chemical Reactions Analysis

Types of Reactions

2-Ethoxyethyl oleate can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of epoxides or other oxygenated derivatives.

    Reduction: Reduction reactions can convert the ester group into alcohols.

    Substitution: Nucleophilic substitution reactions can replace the ethoxy group with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Epoxides, hydroxylated derivatives.

    Reduction: Alcohols.

    Substitution: Amino or thiol derivatives.

Scientific Research Applications

2-Ethoxyethyl oleate has a wide range of applications in scientific research:

    Chemistry: Used as a solvent and intermediate in organic synthesis.

    Biology: Employed in the formulation of various biological assays.

    Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.

    Industry: Utilized in the production of lubricants, surfactants, and plasticizers.

Mechanism of Action

The mechanism of action of 2-Ethoxyethyl oleate involves its interaction with cellular membranes and proteins. The compound can integrate into lipid bilayers, altering membrane fluidity and permeability. It can also interact with specific proteins, modulating their activity and function. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-Ethoxyethyl acetate: Another ester formed from 2-ethoxyethanol, but with acetic acid instead of oleic acid.

    Butyl oleate: An ester of oleic acid with butanol.

Uniqueness

2-Ethoxyethyl oleate is unique due to its combination of the long-chain fatty acid (oleic acid) and the ethoxyethyl group. This gives it distinct properties such as enhanced solubility in organic solvents and potential biocompatibility, making it suitable for specialized applications in various fields.

Properties

CAS No.

68134-05-4

Molecular Formula

C22H42O3

Molecular Weight

354.6 g/mol

IUPAC Name

2-ethoxyethyl (Z)-octadec-9-enoate

InChI

InChI=1S/C22H42O3/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(23)25-21-20-24-4-2/h11-12H,3-10,13-21H2,1-2H3/b12-11-

InChI Key

VUPZFTKJJOGXIU-QXMHVHEDSA-N

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)OCCOCC

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCCOCC

Origin of Product

United States

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